![molecular formula C16H25N3O6 B14419339 N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline CAS No. 86938-28-5](/img/structure/B14419339.png)
N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. This can be achieved through ring construction or functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes .
Mécanisme D'action
The mechanism of action of N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. It cleaves peptide bonds on the C-terminal side of prolyl residues within peptides, which can affect various biological pathways . This interaction is crucial for its potential therapeutic effects and its role in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific and medicinal applications .
Propriétés
Numéro CAS |
86938-28-5 |
|---|---|
Formule moléculaire |
C16H25N3O6 |
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[(1-carboxy-3-oxo-3-pyrrolidin-1-ylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O6/c1-10(14(21)19-8-4-5-12(19)16(24)25)17-11(15(22)23)9-13(20)18-6-2-3-7-18/h10-12,17H,2-9H2,1H3,(H,22,23)(H,24,25)/t10-,11?,12-/m0/s1 |
Clé InChI |
HFLXBXVTQBVGTM-PRWSFJOGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC(=O)N2CCCC2)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CC(=O)N2CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


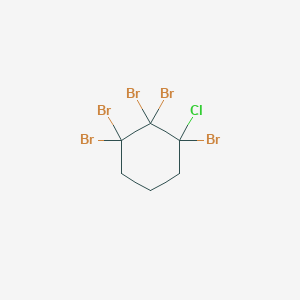
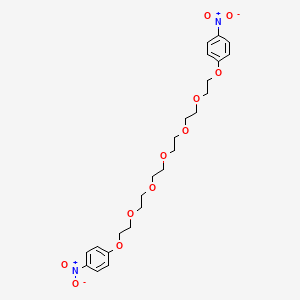
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
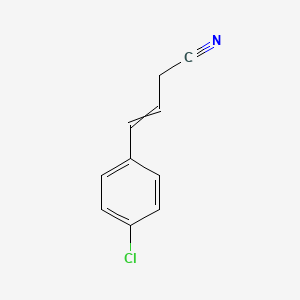
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
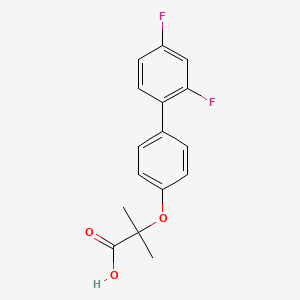
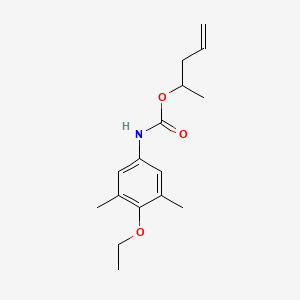
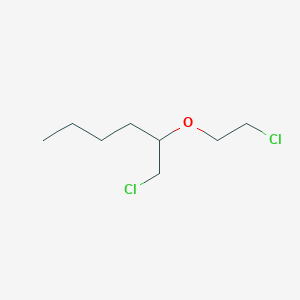
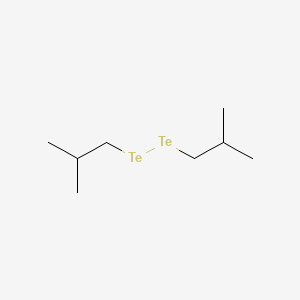
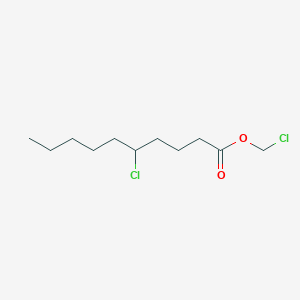
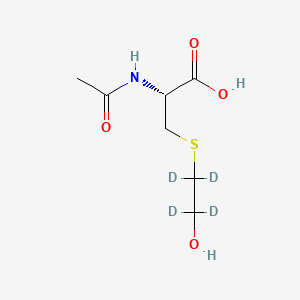
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

